

Physicochemical properties of methyl 4-oxobutanoate

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Compound of Interest

Compound Name: Methyl 4-oxobutyrate

Cat. No.: B079141

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxobutanoate

Introduction

Methyl 4-oxobutanoate (CAS No: 13865-19-5), also known as β -(Methoxycarbonyl)propionaldehyde, is a bifunctional organic compound featuring both a methyl ester and an aldehyde functional group.^[1] Its molecular formula is $C_5H_8O_3$, with a molecular weight of 116.12 g/mol.^{[2][3]} This unique structure makes it a highly versatile and valuable building block in synthetic organic chemistry.^[4] As a colorless oil with a characteristic fruity odor, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules, from pharmaceutical agents to fine chemicals.^[5] Its dual reactivity allows for selective transformations, making it an indispensable tool for researchers and drug development professionals in the construction of novel molecular architectures, including heterocyclic systems and neurologically active compounds like GABA (γ -aminobutyric acid) analogs.^{[4][5]}

Physicochemical and General Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. The properties of methyl 4-oxobutanoate are well-documented, providing a solid foundation for its use in synthesis and analysis.

Property	Value	Source(s)
IUPAC Name	methyl 4-oxobutanoate	[2] [4]
Synonyms	Methyl 4-oxobutyrate, 3-Formylpropionic acid methyl ester	[1] [2]
CAS Number	13865-19-5	[2] [3]
Molecular Formula	C ₅ H ₈ O ₃	[2] [3]
Molecular Weight	116.12 g/mol	[2] [3]
Appearance	Colorless to off-white liquid/oil	[3] [5]
Odor	Pleasant, fruity	[5]
Density	1.109 g/mL at 25 °C	[6] [7]
Boiling Point	187-188 °C	[6] [7]
Refractive Index	n _{20/D} 1.424	[7]
Flash Point	86.1 °C (187.0 °F)	[1] [8]

Solubility Profile

The solubility of methyl 4-oxobutanoate is dictated by the presence of polar functional groups (ester and aldehyde) and a short hydrocarbon chain. This duality in its structure results in broad miscibility with many common laboratory solvents.

The principle of "like dissolves like" is a reliable predictor of miscibility.[\[9\]](#) As a polar molecule, methyl 4-oxobutanoate is highly soluble in polar solvents.[\[5\]](#) Its polarity allows it to readily form homogenous solutions with other polar liquids.[\[9\]](#)

Solvent	Solubility/Miscibility	Source(s)
Water	Highly soluble	[5]
Ethanol	Highly soluble	[5]
Methanol	Slightly Soluble	[7]
Chloroform	Slightly Soluble	[7]
Other Polar Solvents	Highly soluble	[5]
Non-polar Solvents	Limited solubility	[5]

Stability and Storage

Proper storage is crucial to maintain the integrity of methyl 4-oxobutanoate. It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[10] For long-term stability, it is recommended to store the compound at 2-8°C.[7] Some suppliers recommend storage at -20°C under an inert nitrogen atmosphere for maximum shelf life.[3][11] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[12]

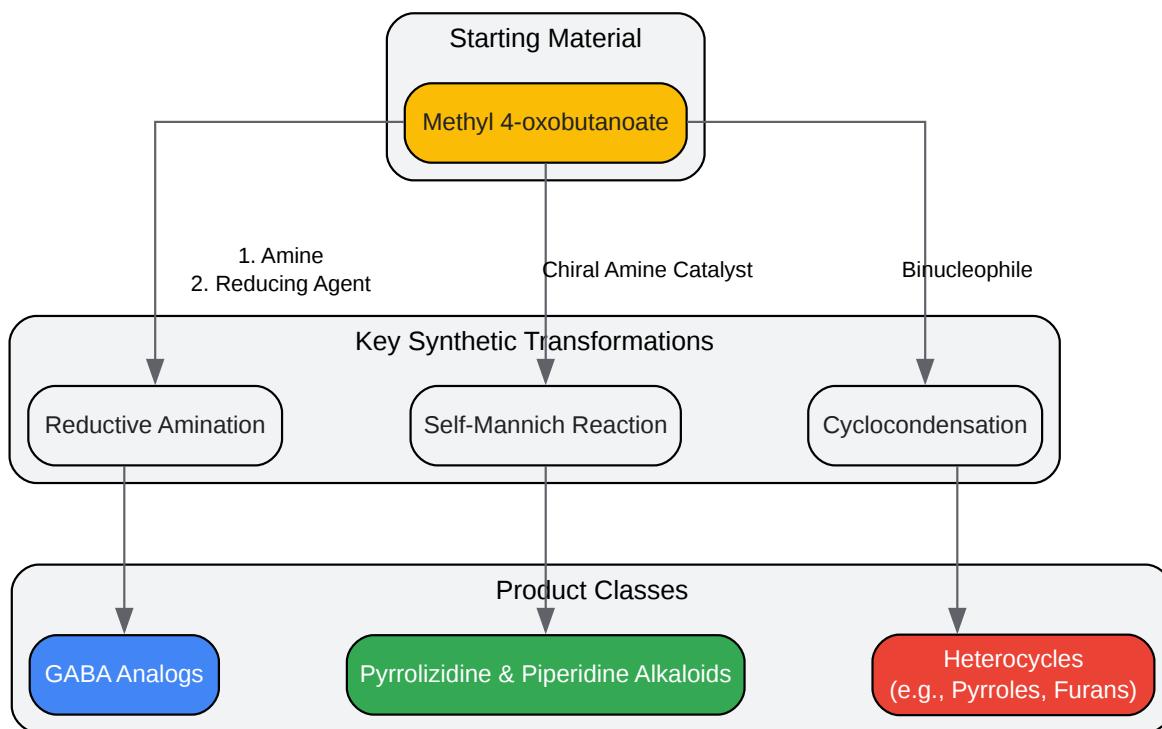
Chemical Reactivity and Synthetic Utility

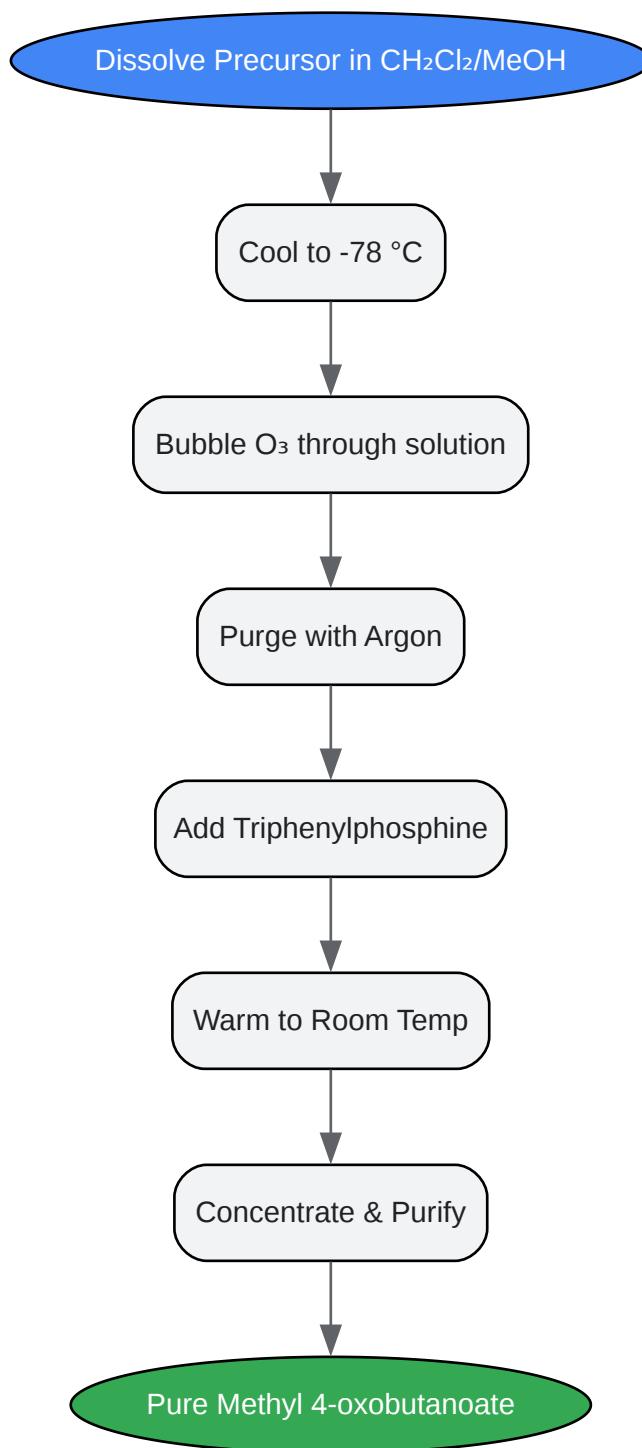
The synthetic value of methyl 4-oxobutanoate stems from the orthogonal reactivity of its aldehyde and ester moieties. This allows for a stepwise and controlled functionalization, making it a key precursor in multi-step syntheses.

- **Aldehyde Reactivity:** The aldehyde group is susceptible to nucleophilic attack, participating in reactions such as Grignard additions, Wittig reactions, and reductive amination.[4]
- **Ester Reactivity:** The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participate in Claisen-type condensation reactions.[4][5]

This dual functionality is leveraged in the synthesis of various important molecular classes. For instance, it is a starting material for producing piperidine alkaloids like (-)-deoxoprosophylline and 1-hydroxymethylpyrrolizidine alkaloids.[1][5][13] Its role in stereodivergent self-Mannich

reactions has been pivotal in the asymmetric synthesis of alkaloids such as (+)-isoretronecanol and (+)-laburnine.[\[1\]](#)[\[5\]](#)





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